DSPE-PEG46-NH-Mal
Description
DSPE-PEG46-NH-Mal is a phospholipid-polyethylene glycol (PEG) conjugate composed of three functional components:
- DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that confers amphiphilic properties, enabling integration into lipid bilayers (e.g., liposomes or cell membranes) .
- PEG46: A 46-unit polyethylene glycol chain that enhances hydrophilicity, prolongs circulation half-life, and reduces immunogenicity .
- NH-Mal: A heterobifunctional linker featuring a primary amine (-NH₂) and maleimide (-Mal). The amine allows covalent coupling to carboxyl groups (via EDC/NHS chemistry), while the maleimide reacts with thiols (-SH) for site-specific conjugation to peptides, antibodies, or proteins .
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄₁H₂₇₁N₃O₅₈P⁻ |
| Molecular Weight | 2967.61 g/mol |
| Purity | >95% |
| Price (50 mg) | $580 |
This compound is widely used in drug delivery systems (e.g., PEGylated liposomes) and targeted therapies due to its dual-reactive termini and biocompatibility .
Properties
Molecular Formula |
C141H271N3O58P- |
|---|---|
Molecular Weight |
2967.6 g/mol |
IUPAC Name |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C141H272N3O58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-139(148)199-133-135(202-140(149)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)134-201-203(151,152)200-42-39-143-141(150)198-132-131-197-130-129-196-128-127-195-126-125-194-124-123-193-122-121-192-120-119-191-118-117-190-116-115-189-114-113-188-112-111-187-110-109-186-108-107-185-106-105-184-104-103-183-102-101-182-100-99-181-98-97-180-96-95-179-94-93-178-92-91-177-90-89-176-88-87-175-86-85-174-84-83-173-82-81-172-80-79-171-78-77-170-76-75-169-74-73-168-72-71-167-70-69-166-68-67-165-66-65-164-64-63-163-62-61-162-60-59-161-58-57-160-56-55-159-54-53-158-52-51-157-50-49-156-48-47-155-46-45-154-44-43-153-41-38-142-136(145)37-40-144-137(146)35-36-138(144)147/h35-36,135H,3-34,37-134H2,1-2H3,(H,142,145)(H,143,150)(H,151,152)/p-1/t135-/m0/s1 |
InChI Key |
UWURYGSPACNPEA-NVEVJRGJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves the conjugation of polyethylene glycol to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine. The reaction typically proceeds under mild conditions to avoid degradation of the lipid and polymer components. The maleimide group is introduced to the polyethylene glycol chain, which allows for further functionalization with thiol-containing molecules .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reagents and stringent reaction conditions to ensure consistency and quality. The process includes purification steps such as chromatography to remove any unreacted starting materials and by-products. The final product is then lyophilized and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions
Thiol-containing molecules: These are commonly used to react with the maleimide group.
Major Products Formed
Thioether-linked conjugates: Formed from the reaction of the maleimide group with thiol-containing molecules.
Maleamic acid derivatives: Formed from the hydrolysis of the maleimide group.
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide has a wide range of applications in scientific research:
Drug Delivery: Used in the formulation of long-circulating liposomes and micelles for targeted drug delivery to tumors.
Bioconjugation: The maleimide group allows for the conjugation of peptides, proteins, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Functionalization: Used to functionalize nanoparticles for improved stability and targeting in biomedical applications.
Vaccine Development: Employed in the display of antigens on liposomes for vaccine development.
Mechanism of Action
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol46-NH-Maleimide involves its ability to form stable micelles and liposomes that can encapsulate therapeutic agents. The maleimide group facilitates the conjugation of thiol-containing molecules, allowing for targeted delivery. The polyethylene glycol component provides steric stabilization, prolonging circulation time and reducing uptake by the reticuloendothelial system .
Comparison with Similar Compounds
Functional Implications :
- Solubility and Stability : Longer PEG chains (e.g., PEG46) improve aqueous solubility and reduce aggregation in biological fluids .
- Pharmacokinetics : PEG46’s larger size enhances steric stabilization, increasing circulation time compared to PEG36 .
- Conjugation Efficiency : Longer PEG chains may reduce steric hindrance during maleimide-thiol coupling, improving ligand attachment yields .
This compound vs. DSPE-SS-PEG-NHS
DSPE-SS-PEG-NHS incorporates a disulfide bond (SS) and NHS ester, enabling distinct biochemical applications:
| Parameter | This compound | DSPE-SS-PEG-NHS |
|---|---|---|
| Reactive Groups | Maleimide (-Mal), Amine (-NH₂) | NHS ester (-NHS), Disulfide (-SS-) |
| Conjugation Targets | Thiols (-SH) | Amines (-NH₂) |
| Stimuli-Responsive | No | Yes (cleavable in reducing environments) |
| Primary Applications | Stable ligand anchoring (e.g., antibody-drug conjugates) | Redox-sensitive drug release (e.g., intracellular delivery) |
Functional Implications :
- Stability vs. Responsiveness : this compound forms stable thiol bonds, ideal for long-term targeting, whereas DSPE-SS-PEG-NHS’s disulfide bond breaks under reducing conditions (e.g., in tumor microenvironments), enabling controlled payload release .
- Conjugation Chemistry : Maleimide-thiol bonds (this compound) are pH-stable but prone to hydrolysis, while NHS-amine bonds (DSPE-SS-PEG-NHS) are rapid but require neutral pH for efficiency .
Research Findings and Data
- PEG Length Optimization: Studies suggest PEG46’s extended chain minimizes opsonization (protein adsorption) by 20–30% compared to PEG36, enhancing nanocarrier stealth properties .
- Maleimide Stability : At physiological pH (7.4), this compound retains >90% maleimide activity for 8 hours, but hydrolysis reduces efficacy by 50% after 24 hours, necessitating fresh preparation for in vivo use .
- Cost-Benefit Analysis : Despite its higher price, this compound’s prolonged circulation half-life (≈48 hours vs. 36 hours for PEG36) justifies its use in systemic therapies requiring sustained delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
